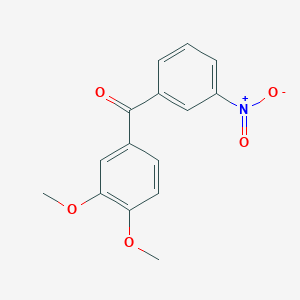

(3,4-Dimethoxyphenyl)(3-nitrophenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-(3-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-20-13-7-6-11(9-14(13)21-2)15(17)10-4-3-5-12(8-10)16(18)19/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVKKDSFBZEODB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Substituted Diarylmethanones and Ketones

Substituted diarylmethanones, also known as benzophenones, represent a pivotal class of ketones characterized by two aryl groups attached to a central carbonyl moiety. These compounds are not merely synthetic curiosities; they are integral building blocks in the synthesis of a wide array of more complex organic molecules. The versatility of the diarylmethanone core allows for a diverse range of chemical transformations, making them valuable intermediates in the preparation of pharmaceuticals, agrochemicals, and materials.

The reactivity and properties of substituted diarylmethanones are profoundly influenced by the nature and position of the substituents on the aryl rings. These substituents can modulate the electronic environment of the carbonyl group, affecting its reactivity towards nucleophiles and its spectroscopic characteristics. Furthermore, the substituents can introduce new functionalities, enabling a broader scope of subsequent chemical modifications. For instance, the presence of a halogen can facilitate cross-coupling reactions, while a nitro group can be reduced to an amine, opening pathways to a variety of derivatives.

The general structure of a substituted diarylmethanone is depicted below:

| General Structure | (3,4-Dimethoxyphenyl)(3-nitrophenyl)methanone |

In the case of this compound, the two aryl rings are differentially substituted. One ring bears two methoxy (B1213986) groups, which are electron-donating, while the other carries a nitro group, which is strongly electron-withdrawing. This electronic disparity between the two rings is a key feature that dictates the compound's chemical behavior and potential applications.

Significance of Dimethoxyphenyl and Nitrophenyl Moieties in Synthetic and Mechanistic Chemistry

The dimethoxyphenyl and nitrophenyl moieties are not passive components of the (3,4-Dimethoxyphenyl)(3-nitrophenyl)methanone structure; they are active participants in its chemistry, each contributing unique and significant properties.

The dimethoxyphenyl moiety , specifically the 3,4-dimethoxy substitution pattern, is a common feature in many natural products and pharmacologically active compounds. The methoxy (B1213986) groups are classified as electron-donating groups through resonance, which can activate the phenyl ring towards electrophilic aromatic substitution. wikipedia.org This increased electron density can also influence the reactivity of the adjacent carbonyl group. In a broader context, dimethoxybenzene derivatives are recognized for their versatility and importance in various applications, including pharmaceuticals and materials science. nih.gov The presence of methoxy groups can also impact the conformational preferences of the molecule, which can be crucial for its interaction with biological targets.

On the other hand, the nitrophenyl moiety introduces a powerful electron-withdrawing group into the molecule. The nitro group deactivates the phenyl ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org This property is often exploited in synthetic chemistry to introduce nucleophiles onto an aromatic ring. The nitro group itself is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amine. researchgate.net This conversion is a cornerstone of many synthetic pathways, providing access to anilines which are precursors to a vast number of dyes, pharmaceuticals, and other functional materials. researchgate.netnih.gov The strong electron-withdrawing nature of the nitro group also significantly impacts the electronic properties of the entire molecule, influencing its reactivity and spectroscopic characteristics. wikipedia.orgnih.gov

The juxtaposition of these two electronically distinct moieties in this compound creates a molecule with a unique electronic profile, making it an interesting subject for mechanistic studies and a potentially valuable precursor in synthetic organic chemistry.

Theoretical and Computational Investigations of 3,4 Dimethoxyphenyl 3 Nitrophenyl Methanone and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful framework for understanding the molecular structure, electronic properties, and reactivity of organic compounds.

Density Functional Theory (DFT) Studies for Optimized Molecular Structures and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For benzophenone (B1666685) derivatives, DFT calculations are instrumental in determining the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. The presence of substituents significantly influences these parameters. For instance, in a study of dimethoxybenzophenone (B8647296) (DMB), the geometry and energy optimizations were performed using the B3LYP level of theory. scispace.comresearchgate.net

The electronic properties of substituted benzophenones are also profoundly affected by the substituent groups. The methoxy (B1213986) groups on one phenyl ring in (3,4-Dimethoxyphenyl)(3-nitrophenyl)methanone act as electron-donating groups, increasing the electron density of the ring. Conversely, the nitro group on the other phenyl ring is a strong electron-withdrawing group, which decreases the electron density. This push-pull electronic effect across the carbonyl bridge is a key feature of this molecule. DFT calculations on related nitro-substituted pyrazoline derivatives have shown that the presence of a nitro group significantly impacts the electronic properties. nih.gov

Table 1: Representative Optimized Geometrical Parameters of a Substituted Benzophenone Analogue

| Parameter | Value |

| C=O Bond Length | ~1.24 Å |

| C-C (carbonyl-phenyl) Bond Length | ~1.49 Å |

| Dihedral Angle (Phenyl-CO-Phenyl) | ~50-60° |

Note: The values in this table are representative and based on DFT calculations of analogous substituted benzophenones. The exact values for this compound would require specific calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, such as electronic absorption and emission spectra. For benzophenone derivatives, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. scispace.comresearchgate.net

The electronic spectrum of this compound is expected to be characterized by transitions involving the π orbitals of the aromatic rings and the non-bonding orbitals of the carbonyl oxygen. The presence of the electron-donating dimethoxy groups and the electron-withdrawing nitro group is likely to lead to intramolecular charge transfer (ICT) transitions, which can result in absorption bands at longer wavelengths compared to unsubstituted benzophenone.

Basis Set Selection and Functional Evaluation in DFT Calculations

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules like benzophenone derivatives, hybrid functionals such as B3LYP are commonly employed as they provide a good balance between accuracy and computational cost. nih.gov The selection of a basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also crucial. Pople-style basis sets, such as 6-31G(d,p) or 6-311+G(d,p), are frequently used for these types of calculations. The inclusion of polarization functions (d,p) and diffuse functions (+) is often necessary to accurately describe the electronic structure, especially for systems with heteroatoms and delocalized electrons.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the electron-donating dimethoxy groups are expected to raise the energy of the HOMO, while the electron-withdrawing nitro group is expected to lower the energy of the LUMO. taylorandfrancis.com This would result in a smaller HOMO-LUMO gap compared to unsubstituted benzophenone, suggesting increased reactivity. In a study on substituted benzophenones, a linear relationship was established between the experimentally measured reduction potentials and the DFT-calculated LUMO energies, highlighting the predictive power of FMO analysis. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Nitro-Substituted Benzophenone Analogue

| Parameter | Value (eV) |

| EHOMO | ~ -6.5 |

| ELUMO | ~ -2.8 |

| HOMO-LUMO Gap (ΔE) | ~ 3.7 |

| Chemical Hardness (η) | ~ 1.85 |

| Global Electrophilicity (ω) | ~ 4.5 |

Note: These values are illustrative and based on data for analogous nitro-substituted aromatic compounds. nih.gov The exact values for the target molecule would need to be calculated.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis provides insights into the stability of the molecule.

Atomic Charge Distribution Analysis

Atomic charge distribution analysis is a computational method used to assign partial charges to individual atoms within a molecule. This provides insight into the molecule's electronic structure, polarity, and potential sites for electrostatic interactions. One common method for this is the Mulliken population analysis. uni-muenchen.deresearchgate.net

In molecules containing electron-withdrawing groups, such as the nitro group (-NO2), and electron-donating groups, like the methoxy groups (-OCH3), a distinct charge distribution is expected. For analogous methanone (B1245722) derivatives, studies have shown that the oxygen and nitrogen atoms of the nitro group typically carry a significant negative charge. nih.govresearchgate.net Conversely, the carbon atoms attached to these electronegative atoms, as well as the carbonyl carbon, would exhibit a partial positive charge. The oxygen atoms of the methoxy groups also carry a negative charge, influencing the electronic environment of the dimethoxyphenyl ring.

The distribution of these charges is crucial for understanding the molecule's reactivity and intermolecular interactions. For instance, atoms with a higher negative charge are prone to attack by electrophiles, while positively charged atoms are susceptible to nucleophilic attack.

Table 1: Illustrative Mulliken Atomic Charges for a Generic Nitro-aromatic Ketone (Note: This table is a hypothetical representation for educational purposes and does not represent actual calculated data for this compound.)

| Atom | Hypothetical Mulliken Charge (a.u.) |

| Carbonyl Carbon (C=O) | +0.45 |

| Carbonyl Oxygen (C=O) | -0.50 |

| Nitro Group Nitrogen (N) | +0.60 |

| Nitro Group Oxygen (O) | -0.40 |

| Methoxy Oxygen (O) | -0.35 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. wolfram.com It provides a color-coded map to identify electron-rich and electron-deficient regions, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

In an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. For a compound like this compound, these regions are expected to be concentrated around the electronegative oxygen atoms of the carbonyl, nitro, and methoxy groups. nih.govresearchgate.net

Conversely, regions of positive electrostatic potential, colored in shades of blue, represent electron-deficient areas that are prone to nucleophilic attack. These blue regions would likely be found around the hydrogen atoms of the aromatic rings and near the positively polarized carbonyl carbon and nitro-group nitrogen. thaiscience.info Green areas signify regions of neutral potential. The MEP map thus provides a clear, intuitive picture of the molecule's reactive landscape. researchgate.net

Average Local Ionization Energy (ALIE) and Fukui Functions for Electrophilic and Nucleophilic Attack Susceptibility

Advanced computational methods like Average Local Ionization Energy (ALIE) and Fukui functions offer a more quantitative prediction of molecular reactivity.

Average Local Ionization Energy (ALIE) is a concept where the energy required to remove an electron from any point in the space of a molecule is calculated. cdnsciencepub.com Regions with a low ALIE value on the molecular surface indicate sites that are most susceptible to attack by electrophiles, as electrons in these areas are the most easily donated. cdnsciencepub.com

Fukui Functions are derived from conceptual Density Functional Theory (DFT) and are used to describe the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net They help in identifying the most reactive sites for nucleophilic and electrophilic attacks. A higher value of the Fukui function indicates a greater reactivity at that atomic site. For similar nitro-containing aromatic compounds, the analysis has shown that heteroatoms like oxygen and nitrogen are often the primary sites for interaction.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net These simulations provide detailed information on the conformational changes, solvent interactions, and dynamic behavior of a molecule in a specific environment, such as in a solvent. rsc.org

Solvent Interaction Analysis using Radial Distribution Functions (RDF)

When performing an MD simulation of a solute (like this compound) in a solvent, the interactions between them can be analyzed using Radial Distribution Functions (RDF). The RDF, denoted as g(r), describes the probability of finding a solvent molecule at a certain distance (r) from a specific atom or group of atoms of the solute.

A sharp, high peak in the RDF at a short distance indicates a strong, well-ordered interaction, such as hydrogen bonding or strong dipole-dipole interactions, forming a structured solvation shell. For the target compound, one would expect the polar groups—the carbonyl and nitro groups—to show strong interactions with polar solvent molecules like water or ethanol. The RDF would reveal the precise distances and coordination numbers of the solvent molecules in the first and subsequent solvation shells around these functional groups. rsc.org

Thermochemical and Kinetic Studies

Thermochemical studies focus on the thermodynamic properties of a compound, which are essential for understanding its stability, reactivity, and the energy changes that occur during chemical reactions. youtube.com

Thermodynamic Properties (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Standard thermodynamic properties such as enthalpy of formation (ΔH°f), standard molar entropy (S°), and Gibbs free energy of formation (ΔG°f) can be calculated using computational chemistry methods. youtube.com

Enthalpy (ΔH): Represents the total heat content of the system. The enthalpy of formation indicates the heat change when the compound is formed from its constituent elements in their standard states.

Entropy (S): Is a measure of the disorder or randomness of the system. It is related to the number of possible arrangements (microstates) of the molecule.

Gibbs Free Energy (G): Combines enthalpy and entropy (G = H - TS) and is a key indicator of the spontaneity of a reaction. youtube.com A negative change in Gibbs free energy (ΔG) indicates a spontaneous process.

Energy Barriers of Internal Rotations

The internal rotation of the phenyl rings around the C–C bonds connected to the carbonyl group is a key factor in determining the conformation of benzophenone and its derivatives. nih.gov The energy barriers associated with these rotations are influenced by both steric and electronic effects of the substituents on the phenyl rings. sci-hub.se In this compound, the molecule is asymmetrical, leading to distinct rotational barriers for the 3,4-dimethoxyphenyl and the 3-nitrophenyl rings.

Computational studies on substituted benzophenones indicate that the most stable conformation is typically a twisted, paddle-wheel-like structure with C2 symmetry, where neither phenyl ring is coplanar with the carbonyl group. mdpi.com The twist angles are a compromise between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing steric hindrance between the ortho-hydrogens of the two rings (favoring a twisted conformation). nih.gov The energy barrier to rotation is the energy required to move from an energy minimum (the stable twisted conformation) through a transition state, which is often a conformation where one ring is coplanar with the carbonyl group.

Table 1: Representative Rotational Energy Barriers for Substituted Benzophenones

| Compound | Substituent | Rotational Barrier (kcal/mol) | Method |

|---|---|---|---|

| Benzophenone | None | 3.46 | Semi-empirical |

| 2-Methylbenzophenone | 2-CH₃ | > 5.0 | Semi-empirical |

| 2,6-Dimethylbenzophenone | 2,6-(CH₃)₂ | ~0 (large libration) | Semi-empirical |

Note: This table presents data for analogous compounds to illustrate the magnitude of rotational barriers. Data is sourced from general findings on substituted benzophenones. sci-hub.se

Bond Dissociation Energies (BDE)

Bond Dissociation Energy (BDE) is the standard enthalpy change required to homolytically cleave a specific bond, providing a direct measure of its strength. wikipedia.orglibretexts.org Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate BDEs for complex molecules. nih.govnih.gov The accuracy of these calculations depends on the chosen functional and basis set. nih.govnih.gov

For this compound, key bonds of interest include the C–C bonds linking the phenyl rings to the carbonyl carbon, the C–N bond of the nitro group, and the C–H bonds on the aromatic rings. The electronic nature of the substituents significantly impacts these values. The electron-donating methoxy groups on one ring and the electron-withdrawing nitro group on the other will modulate the bond strengths throughout the molecule. For example, the BDE of the C-NO₂ bond is influenced by the electronic environment of the phenyl ring to which it is attached.

The BDE for a molecule A-B is calculated as the difference in the enthalpies of formation for the homolysis reaction: A-B → A• + B•. libretexts.org

Table 2: Typical Bond Dissociation Energies for Relevant Bond Types

| Bond Type | Example Molecule | BDE (kcal/mol) at 298 K |

|---|---|---|

| C(aryl)–C(carbonyl) | Acetophenone (B1666503) | ~86 |

| C(aryl)–H | Benzene (B151609) | 112.9 |

| C(aryl)–NO₂ | Nitrobenzene (B124822) | ~73 |

| C(aryl)–OCH₃ | Anisole (B1667542) | ~100 (for O-CH₃) |

Note: This table provides typical BDE values for bond types present in the target molecule. ucsb.edu Actual values in this compound will be influenced by the specific molecular structure.

Reaction Force and Reaction Force Constant Analysis in Mechanistic Pathways

Reaction force and reaction force constant analysis are powerful computational tools used to elucidate the intricate details of a chemical reaction mechanism. mdpi.com Derived from the gradient of the potential energy surface along the reaction coordinate, the reaction force provides a chemical interpretation of the different stages of a reaction. nih.gov This analysis partitions the reaction pathway into distinct regions corresponding to reactant preparation, the transition state, and product formation. mdpi.com

A computational study on the formation of 3,4-dimethoxybenzaldehyde (B141060) (a related structure) from 1-(3′,4′-dimethoxyphenyl)propene utilized reaction force analysis to characterize the mechanism. mdpi.comnih.gov The analysis revealed that minima in the reaction force profile correspond to structural changes (e.g., bond stretching or angle bending) as the reactants approach the transition state. The transition state itself is characterized by significant electronic reordering. mdpi.com

For the synthesis of this compound, likely via a Friedel-Crafts acylation, this analysis could provide deep insights. It would allow for the characterization of:

Reactant Region: Where geometric changes occur as the electrophile and the aromatic substrate approach each other.

Transition State Region: Where the primary electronic events, such as the formation of the new C-C bond, take place.

Product Region: Where the system structurally relaxes to form the final product.

The reaction force constant, which is the second derivative of the energy, helps to characterize the sharpness of the transition state barrier. nih.gov

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a complex interplay of noncovalent interactions. mdpi.com These interactions dictate the crystal's stability, density, and other physicochemical properties.

Analysis of Noncovalent Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H···π, C-O···C-O)

In the crystal structure of this compound, several types of noncovalent interactions are expected to play a crucial role:

Hydrogen Bonding: While lacking classical strong hydrogen bond donors (like O-H or N-H), the molecule can participate in weak C–H···O hydrogen bonds. The oxygen atoms of the nitro and methoxy groups are potential acceptors for hydrogen atoms from the aromatic rings of neighboring molecules. mdpi.com

π-π Stacking: The electron-rich 3,4-dimethoxyphenyl ring and the electron-deficient 3-nitrophenyl ring can engage in favorable π-π stacking interactions. rsc.orgresearchgate.net These interactions are often offset, maximizing electrostatic attraction between the π-systems.

C-H···π Interactions: Hydrogen atoms attached to one phenyl ring can interact with the π-electron cloud of an adjacent ring, further stabilizing the crystal packing. nih.govnih.gov

Dipole-Dipole Interactions: The polar carbonyl (C=O) and nitro (NO₂) groups introduce significant dipole moments, leading to electrostatic interactions that influence molecular alignment in the crystal.

The cooperative effect of these varied interactions leads to an efficiently packed and stable crystal structure. helsinki.fi

Hirshfeld Surface Analysis and Energy Frameworks for Crystal Stability

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular contacts within a crystal. nih.govnih.gov The surface is mapped with properties like dnorm, which highlights regions of close contact between molecules. These appear as red spots on the surface, indicating interactions shorter than the van der Waals radii. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. strath.ac.uk For a molecule like this compound, the fingerprint plot is expected to show significant contributions from H···H, C···H/H···C, and O···H/H···O contacts. nih.govnih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Noncovalent Interaction Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing chemical bonding and intermolecular interactions based on the topology of the electron density (ρ(r)). wikipedia.orge-bookshelf.de Within QTAIM, an interaction is characterized by the presence of a (3, -1) bond critical point (BCP) along the path connecting two atoms. researchgate.net

The properties of the electron density at this BCP are used to classify the nature of the interaction. For noncovalent interactions, such as hydrogen bonds and van der Waals contacts, the following characteristics are typical:

Low values of electron density (ρ(r)).

A positive value of the Laplacian of the electron density (∇²ρ(r) > 0), which indicates a depletion of charge at the BCP, characteristic of closed-shell interactions. mdpi.com

QTAIM analysis can be applied to the crystal structure of this compound to unambiguously identify and characterize the weak C–H···O, π-π, and C-H···π interactions predicted to be present, providing quantitative data on their strength and nature. researchgate.netresearchgate.net

Advanced Material Property Predictions from Computational Models

Theoretical and computational chemistry have emerged as indispensable tools for predicting the material properties of novel organic compounds, offering insights that guide experimental efforts. For this compound and its analogues, computational models, particularly those based on Density Functional Theory (DFT), provide a powerful platform to investigate advanced material properties. These predictions are crucial for identifying potential applications in fields such as optoelectronics and nanotechnology.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for applications in optical data storage, image processing, and optical switching. nih.gov Organic molecules, in particular, often exhibit desirable NLO properties due to their extended π-conjugated systems and the presence of electron-donating and electron-accepting groups, which can lead to large molecular hyperpolarizabilities. nih.govnih.gov

For this compound, the 3-nitrophenyl group serves as the electron-accepting moiety, while the 3,4-dimethoxyphenyl group acts as the electron-donating moiety. This push-pull electronic structure is a key feature for high NLO response. Theoretical calculations using DFT can quantify the NLO properties of this molecule. The key parameters calculated include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). These calculations are often benchmarked against standard NLO materials like urea (B33335). nih.govresearchgate.net

Table 1: Predicted NLO Properties of a Hypothetical Analogue

| Parameter | Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 5.2 D | Debye |

| Polarizability (α) | 35 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β) | 7.2 x 10⁻³⁰ | esu |

Note: The data in this table is hypothetical and serves as an illustrative example of typical values obtained from DFT calculations for similar organic molecules. Actual values for this compound would require specific computational analysis.

Interactions with Nanomaterials (e.g., Metal Clusters, Graphene Quantum Dots) and their Electronic Impact

The interaction of organic molecules with nanomaterials is a burgeoning area of research with potential applications in sensors, catalysis, and nanoelectronics. iphy.ac.cnarxiv.org Computational studies are pivotal in understanding the nature of these interactions, which are often governed by non-covalent forces such as π-stacking, van der Waals forces, and hydrogen bonding. iphy.ac.cnarxiv.org

For instance, the adsorption of an organic molecule onto a graphene surface can induce charge transfer, altering the electronic band structure of the graphene. nih.gov Molecular dynamics simulations can be employed to study the adsorption process and determine the preferred binding sites and orientations of the molecule on the nanomaterial surface. iphy.ac.cn

The electronic impact of these interactions can be further elucidated by calculating the density of states (DOS) and projected density of states (PDOS) of the combined system. These calculations can reveal the extent of orbital overlap and hybridization between the molecule and the nanomaterial, which are crucial for understanding charge transport and electronic communication at the interface.

Conductivity Predictions Based on Electronic Structure

The electrical conductivity of a molecular material is intrinsically linked to its electronic structure, particularly the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net This HOMO-LUMO gap (ΔE) is a critical parameter that can be readily calculated using DFT. nih.govresearchgate.net A smaller HOMO-LUMO gap generally implies that less energy is required to excite an electron from the ground state to an excited state, which is a prerequisite for electrical conductivity. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich 3,4-dimethoxyphenyl ring, while the LUMO is expected to be centered on the electron-deficient 3-nitrophenyl ring. The energy of these frontier molecular orbitals and their spatial distribution can be visualized and quantified through computational analysis. researchgate.net

The relationship between the HOMO-LUMO gap and conductivity is not always direct, as conductivity also depends on intermolecular interactions and the packing of molecules in the solid state. However, the calculated HOMO-LUMO gap provides a valuable initial assessment of a molecule's potential as a semiconductor. Molecules with a low HOMO-LUMO gap are considered to have higher chemical reactivity and lower kinetic stability. nih.gov

Table 2: Calculated Electronic Properties of a Hypothetical Analogue

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -2.8 | eV |

| HOMO-LUMO Gap (ΔE) | 3.7 | eV |

Note: The data in this table is hypothetical and serves as an illustrative example of typical values obtained from DFT calculations for similar organic molecules. Actual values for this compound would require specific computational analysis.

Further computational investigations can involve simulating the electronic band structure of the crystalline form of this compound to obtain a more accurate prediction of its conductivity. These advanced models can provide insights into the charge transport pathways within the material, distinguishing between hole and electron conductivity based on the contributions of the HOMO and LUMO to the valence and conduction bands, respectively.

Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Functional Group Interconversion on the Methanone (B1245722) Core and Aromatic Rings

Functional group interconversions are fundamental in modifying the structure and properties of the parent molecule. These transformations can target the carbonyl group of the methanone core or the substituents on the aromatic rings.

The bromination of benzophenone (B1666685) derivatives like (3,4-Dimethoxyphenyl)(3-nitrophenyl)methanone is a classic example of electrophilic aromatic substitution (EAS). The reaction mechanism is dictated by the electronic nature of the two aromatic rings. The 3,4-dimethoxyphenyl ring is highly activated towards electrophilic attack due to the electron-donating resonance effects of the two methoxy (B1213986) groups. Conversely, the 3-nitrophenyl ring is strongly deactivated by the electron-withdrawing nitro group. Therefore, bromination will occur selectively on the electron-rich dimethoxyphenyl ring.

The mechanism proceeds in several steps:

Formation of the Electrophile : Molecular bromine (Br₂) is not electrophilic enough to react with the aromatic ring directly. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is required to polarize the Br-Br bond, creating a more potent electrophile, often represented as a bromonium ion (Br⁺) complex ([FeBr₄]⁻Br⁺). libretexts.orglumenlearning.com

Electrophilic Attack : The π-electron system of the activated dimethoxyphenyl ring acts as a nucleophile, attacking the electrophilic bromine. libretexts.org This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgmsu.edu

Regioselectivity : The methoxy groups are ortho, para-directing substituents. The incoming electrophile will preferentially add to the positions ortho or para to these groups. In the case of the 3,4-dimethoxyphenyl ring, the C5 position (ortho to the C4-methoxy group and meta to the C3-methoxy group) and the C6 position (ortho to the C3-methoxy group) are the most likely sites of substitution. Steric hindrance from the methanone core might influence the ratio of the resulting isomers.

Deprotonation and Aromatization : In the final step, a weak base, typically [FeBr₄]⁻, abstracts a proton from the carbon atom that formed the new bond with the electrophile. libretexts.orglibretexts.org This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the brominated product. lumenlearning.com

Table 1: Key Steps in Electrophilic Aromatic Bromination

| Step | Description | Key Intermediates |

| 1. Electrophile Generation | Activation of Br₂ with a Lewis acid catalyst (e.g., FeBr₃). | [FeBr₄]⁻Br⁺ complex |

| 2. Nucleophilic Attack | The electron-rich dimethoxyphenyl ring attacks the electrophile. | Arenium ion (Sigma complex) |

| 3. Deprotonation | A base removes a proton from the arenium ion. | N/A |

| 4. Aromatization | The aromatic system is restored, yielding the final product. | Bromo-substituted methanone |

The cleavage of the aryl methyl ether bonds on the dimethoxyphenyl ring to produce the corresponding dihydroxy (catechol) derivative is a common transformation. This O-demethylation is typically achieved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent for this purpose at or below room temperature. wikipedia.orgmdma.ch

The mechanistic pathway for BBr₃-mediated demethylation involves the following steps:

Lewis Acid-Base Adduct Formation : The reaction initiates with the lone pair of electrons on the ether oxygen acting as a Lewis base, attacking the electron-deficient boron atom of BBr₃. This forms a Lewis acid-base adduct, an oxonium ion complex. wikipedia.orgnih.gov

Nucleophilic Attack : A bromide ion (Br⁻), either from another equivalent of BBr₃ or from the dissociation of the initially formed adduct, acts as a nucleophile. nih.gov It attacks the methyl group in an Sₙ2-type displacement. gvsu.edu The carbon of the methyl group is the electrophilic center.

C-O Bond Cleavage : The nucleophilic attack leads to the cleavage of the carbon-oxygen bond of the ether, producing methyl bromide (CH₃Br) and an aryloxydibromoborane intermediate (Ar-O-BBr₂). wikipedia.org

Hydrolysis : The reaction is completed by an aqueous workup. Water hydrolyzes the aryloxydibromoborane intermediate to liberate the free phenolic hydroxyl group (Ar-OH), along with boric acid (H₃BO₃) and hydrobromic acid (HBr). mdma.chnih.gov For a dimethoxy compound, this process occurs for both methoxy groups.

Other reagents like aluminum chloride (AlCl₃) can also be used, often in combination with a nucleophile like ethanethiol, to achieve selective demethylation. rsc.org

Table 2: Mechanism of BBr₃ Demethylation

| Step | Description | Reactants/Intermediates | Products |

| 1 | Formation of Lewis acid-base adduct | Aryl methyl ether, BBr₃ | R-O⁺(Me)-B⁻Br₃ |

| 2 | Nucleophilic displacement | R-O⁺(Me)-B⁻Br₃, Br⁻ | R-O-BBr₂, CH₃Br |

| 3 | Hydrolysis | R-O-BBr₂, H₂O | R-OH, H₃BO₃, HBr |

The Wolff-Kishner reduction is a powerful method for the complete reduction of the carbonyl group of aldehydes and ketones to a methylene group (-CH₂-). This reaction is performed under strongly basic conditions and high temperatures, making it suitable for base-stable compounds.

Applying this to this compound would convert the central ketone to a methylene bridge, yielding 1-(3,4-dimethoxybenzyl)-3-nitrobenzene. The mechanism is as follows:

Hydrazone Formation : The ketone first reacts with hydrazine (B178648) (H₂N-NH₂) to form a hydrazone intermediate. This is a condensation reaction where water is eliminated.

Deprotonation : A strong base, such as potassium hydroxide (KOH) or potassium tert-butoxide, deprotonates the terminal nitrogen of the hydrazone, forming a resonance-stabilized hydrazone anion.

Proton Transfer : The anion undergoes a proton transfer, typically mediated by the solvent (e.g., diethylene glycol), to form a diimide (or diazene) intermediate.

Second Deprotonation : The base removes the second, less acidic proton from the nitrogen, leading to the formation of a carbanion.

Elimination of Nitrogen : The driving force of the reaction is the irreversible loss of a very stable molecule: nitrogen gas (N₂). This elimination from the carbanion intermediate generates a new carbanion where the carbon was originally part of the carbonyl group.

Protonation : The final step involves the protonation of this carbanion by a proton source (typically the solvent) to give the final alkane product.

It is important to note that the nitro group on the second aromatic ring is susceptible to reduction under various conditions, but it is generally stable to the specific conditions of the Wolff-Kishner reduction.

Carbon-Carbon Bond Formation Mechanisms

The benzophenone structure can also be a substrate for reactions that form new carbon-carbon bonds, expanding its molecular complexity.

The Michael addition is the conjugate (1,4-) addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.orgorganic-chemistry.org While this compound itself is not a Michael acceptor, it can be converted into a Michael donor. By forming an enolate or a related nucleophilic species at a carbon adjacent to the carbonyl (an α-carbon), the molecule can participate in C-C bond formation.

However, the α-carbons in the parent methanone are on the aromatic rings and cannot be deprotonated to form an enolate. Instead, derivatives are used. For instance, a benzophenone can be used to form a Schiff base with a glycine ester. The α-carbon of the glycine moiety in this benzophenone imine is now sufficiently acidic to be deprotonated by a base, forming a stabilized enolate equivalent. rsc.org This nucleophilic glycine equivalent can then act as a Michael donor.

The mechanism proceeds as follows:

Formation of the Michael Donor : A derivative, such as the benzophenone-imine of a glycine ester, is treated with a base to deprotonate the α-carbon, generating a resonance-stabilized carbanion (enolate). nih.gov

Conjugate Addition : The enolate attacks the β-carbon of the α,β-unsaturated system (the Michael acceptor). The π-electrons from the acceptor's C=C bond are pushed onto the oxygen of the carbonyl group, forming a new enolate intermediate. wikipedia.org

Protonation : The newly formed enolate is protonated during workup to yield the final 1,5-dicarbonyl compound (or a related structure), known as the Michael adduct.

This strategy allows the benzophenone unit to serve as a directing and activating group for creating complex amino acid derivatives.

While not a reaction of the parent methanone, C-C bond cleavage is an important transformation in related systems. An arylpropene derivative could be synthesized from this compound, for example, through a Wittig reaction. The double bond in such a system can then be cleaved.

A common and effective method for cleaving a C=C bond is ozonolysis. The mechanism involves the following steps:

Cycloaddition : Ozone (O₃) reacts with the alkene (the arylpropene) in a 1,3-dipolar cycloaddition to form an unstable primary ozonide, also known as a molozonide.

Rearrangement : The molozonide rapidly rearranges. It cleaves to form a carbonyl compound and a carbonyl oxide (Criegee zwitterion).

Recombination : The carbonyl compound and the carbonyl oxide immediately recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane).

Workup : The ozonide is then cleaved during a workup step.

Reductive Workup : Using a reagent like dimethyl sulfide (DMS) or zinc and water breaks the ozonide to yield two carbonyl compounds (aldehydes or ketones).

Oxidative Workup : Using hydrogen peroxide (H₂O₂) cleaves the ozonide to yield ketones and/or carboxylic acids.

This oxidative cleavage of a C=C bond is a powerful synthetic tool for converting an alkene into smaller, functionalized molecules, representing a formal cleavage of a carbon-carbon bond in the larger system. nih.gov

Impact of Substituents and Reaction Conditions on Reaction Selectivity and Yield

The success of the Friedel-Crafts acylation for synthesizing this compound is heavily dependent on the electronic properties of the substituents on the aromatic precursors and the precise control of reaction conditions. alexandonian.com

Substituent Effects: The two methoxy groups (-OCH₃) on the veratrole ring are strong activating groups due to their ability to donate electron density to the aromatic ring via resonance. This heightened nucleophilicity makes the ring highly susceptible to electrophilic attack. alexandonian.com These groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. In 1,2-dimethoxybenzene (B1683551), the position most favorable for acylation is para to one methoxy group and ortho to the other, leading to a high degree of regioselectivity for the desired 4-acylated product. umkc.edu

Conversely, the nitro group (-NO₂) on the 3-nitrobenzoyl chloride is a powerful deactivating group, withdrawing electron density from its aromatic ring. libretexts.orglibretexts.org This deactivation is so strong that nitrobenzene (B124822) itself is generally unreactive as a nucleophile in Friedel-Crafts reactions. libretexts.orglibretexts.org However, when the nitro group is on the acyl chloride, it does not prevent the reaction; its role is to be a substituent on the final product. The primary electronic interplay is between the electron-rich veratrole and the electrophilic acylium ion generated from 3-nitrobenzoyl chloride. masterorganicchemistry.com

Reaction Conditions: The choice of catalyst, solvent, and temperature are critical variables that must be optimized to maximize yield and selectivity. Lewis acids like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or zinc chloride (ZnCl₂) are typically used as catalysts. researchgate.netrsc.org However, due to the formation of a stable complex between the ketone product and the Lewis acid, a stoichiometric amount of the catalyst is often required. wikipedia.orgorganic-chemistry.org

Studies on the acylation of veratrole and other activated ethers have shown that reaction conditions significantly influence the outcome. The use of solid acid catalysts, such as certain zeolites or heteropoly acids, can offer high conversion and selectivity while being more environmentally benign and reusable. researchgate.netresearchgate.net For instance, the benzoylation of veratrole using a Cs-modified heteropoly acid on K-10 clay achieved 89.3% conversion with 100% selectivity under solvent-free conditions at 90°C. researchgate.netresearchgate.net

| Aromatic Substrate | Acylating Agent | Catalyst | Conditions | Conversion/Yield | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Veratrole | Benzoic Anhydride (B1165640) | Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | 90°C, 2h, solvent-free | 89.3% Conversion | 100% for 3,4-dimethoxybenzophenone | researchgate.netresearchgate.net |

| Veratrole | 4-Chlorobenzoyl Chloride | 0.1TiO₂-SnOₓ | - | 74% Conversion | 97% for target ketone | researchgate.net |

| Anisole (B1667542) | Propionic Anhydride | [CholineCl][ZnCl₂]₃ | 120°C, 5 min, MW | 98% Conversion | 98% para isomer | rsc.org |

| 1,4-Dimethoxybenzene | Acetic Anhydride | Amberlyst-15 (Ion Exchange Resin) | - | Superior to inorganic solid acids | - | researchgate.netepa.gov |

Side Reaction Analysis and Mitigation Strategies in Synthetic Processes

Several potential side reactions can compromise the yield and purity of this compound during its synthesis. Understanding and mitigating these pathways is crucial for an efficient process.

Demethylation of Methoxy Groups : A significant challenge in the Friedel-Crafts acylation of aromatic ethers is the cleavage of the ether linkage by the Lewis acid catalyst, particularly with strong acids like AlCl₃ at elevated temperatures. researchgate.netepa.gov This results in the formation of less-activated phenolic compounds, which can complicate the reaction and purification.

Mitigation : This side reaction can be minimized by using milder Lewis acids (e.g., FeCl₃, ZnCl₂) or by employing solid acid catalysts which often exhibit higher selectivity. researchgate.net Maintaining a low reaction temperature is also a key strategy to prevent ether cleavage.

Formation of Regioisomers : While the directing effects of the 1,2-dimethoxy groups strongly favor acylation at the 4-position, small amounts of other isomers could potentially form.

Mitigation : The inherent electronic and steric factors of the veratrole substrate provide high regioselectivity, often exceeding 95-100% for the desired isomer under optimized conditions. researchgate.netrsc.org Careful selection of the catalyst and reaction temperature can further enhance this selectivity.

Polysubstitution : In Friedel-Crafts alkylation, the alkylated product is often more reactive than the starting material, leading to multiple substitutions. libretexts.orgrsc.org

Mitigation : This is not a significant issue in Friedel-Crafts acylation. The resulting acyl group is electron-withdrawing, which deactivates the aromatic ring product towards further electrophilic attack, effectively preventing polyacylation. organic-chemistry.orgnih.gov

Catalyst Deactivation : The ketone product, being a moderate Lewis base, can form a strong complex with the Lewis acid catalyst. wikipedia.org In the case of aromatic ethers, the starting material itself can also contribute to catalyst deactivation. researchgate.netepa.gov

Mitigation : This necessitates the use of at least stoichiometric, and often excess, amounts of the catalyst to drive the reaction to completion. wikipedia.org After the reaction, the complex must be hydrolyzed during an aqueous workup to liberate the final ketone product.

Role of Catalysis in Reaction Mechanisms (e.g., LiP-like catalysis, organic base catalysis)

Catalysis is central to the synthesis and transformation of this compound, with different catalytic approaches employing distinct mechanistic pathways.

Lewis Acid Catalysis: This is the classical and most direct catalytic method for synthesizing the target compound via Friedel-Crafts acylation. The mechanism involves the activation of the 3-nitrobenzoyl chloride by a Lewis acid, such as AlCl₃. The Lewis acid coordinates to the chlorine atom, polarizing the carbon-chlorine bond and facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion. organic-chemistry.orgsigmaaldrich.com This acylium ion is the active electrophile that is attacked by the electron-rich π-system of the veratrole ring. masterorganicchemistry.com The subsequent loss of a proton from the intermediate arenium ion restores aromaticity and yields the final ketone product, which remains complexed to the catalyst until workup. wikipedia.org

Organic Base Catalysis: An alternative strategy for ketone synthesis involves organic catalysts, particularly N-heterocyclic carbenes (NHCs). acs.orgresearchgate.net This pathway follows a completely different mechanism based on "umpolung" or polarity reversal. An NHC catalyst first adds to an aldehyde (e.g., 3-nitrobenzaldehyde) to form a nucleophilic Breslow intermediate, which functions as an acyl anion equivalent. researchgate.netnih.gov This species can then undergo a single-electron transfer (SET) to generate a radical that couples with another radical precursor, or it can react with various electrophiles. researchgate.netresearchgate.net While a powerful method for constructing ketones, this NHC-catalyzed route requires different starting materials (aldehydes instead of acyl chlorides) and is mechanistically distinct from the Friedel-Crafts acylation used for this compound. northwestern.edu

LiP-like Catalysis: Lignin peroxidase (LiP) is an enzyme known for its role in the degradation of lignin, a complex aromatic polymer. nih.gov Its catalytic action involves the oxidative cleavage of C-C and C-O bonds in non-phenolic aromatic compounds, which bear some structural resemblance to the target molecule. acs.orgresearchgate.net The mechanism proceeds via a single electron transfer (SET) from the aromatic ring of the substrate to the enzyme's active site, generating a radical cation. acs.orgnih.gov This highly reactive intermediate then undergoes spontaneous fragmentation, leading to the cleavage of bonds, such as the Cα-Cβ bond in lignin model compounds. acs.orgnih.gov It is important to note that this is a catabolic (degradative) mechanism. LiP-like catalysis is associated with the breakdown of complex aromatic structures, not the synthetic C-C bond formation required to assemble a diarylmethanone like this compound. nih.govresearchgate.net

Derivatives and Analogues in Academic Chemical Research

Synthesis and Study of Hydroxylated Analogues (e.g., (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone)

Hydroxylated analogues of benzophenones are a subject of significant research interest, particularly for their antioxidant and enzyme-inhibiting properties. A notable example is (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, a polyhydroxylated benzophenone (B1666685).

The synthesis of this class of compounds often begins with a methoxylated precursor, such as (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone. nih.gov This precursor can be prepared through the reaction of 3,4-dimethoxybenzoic acid and 1,2,3-trimethoxybenzene (B147658) in the presence of polyphosphoric acid. tandfonline.comtandfonline.com Subsequent reactions, including bromination and, crucially, demethylation, are performed to yield the final hydroxylated products like (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its brominated derivatives. nih.gov

These synthesized polyhydroxylated benzophenones have been evaluated for various biological activities. Research has shown they possess potent antioxidant and radical scavenging capabilities, with their efficacy compared against standard antioxidants like butylated hydroxyanisole (BHA), α-tocopherol, and trolox. nih.gov The presence of multiple phenolic hydroxyl groups is considered key to this activity, with (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone itself being identified as a particularly potent antioxidant and radical scavenger. nih.gov

Furthermore, this compound and its derivatives have been studied as inhibitors of human carbonic anhydrase (hCA) isoenzymes, specifically hCA I and hCA II. tandfonline.comtandfonline.comnih.gov These enzymes are involved in crucial physiological processes, and their inhibition has therapeutic implications. Studies have demonstrated that these hydroxylated methanones exhibit inhibitory effects on both isoenzymes. tandfonline.comtandfonline.com The introduction of bromine atoms to the phenolic rings was found to increase the inhibitory effect, which is attributed to the electron-withdrawing nature of bromine enhancing the acidity of the phenolic protons. tandfonline.comtandfonline.com

| Compound | hCA I Inhibition (IC₅₀, μM) | hCA II Inhibition (IC₅₀, μM) |

|---|---|---|

| Compound 5 ((3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone) | 54.28 | 142.01 |

| Compound 13 | 39.11 | 18.52 |

| Compound 14 | 3.22 | 23.45 |

| Compound 16 | 4.28 | 31.17 |

Methanone (B1245722) Derivatives Featuring Dihydropyrimidine (B8664642) Scaffolds

Dihydropyrimidines (DHPMs) are a class of heterocyclic compounds recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities. mdpi.com The synthesis of methanone derivatives incorporating these scaffolds has been an active area of research. The most common method for synthesizing the dihydropyrimidine core is the Biginelli reaction, a one-pot multicomponent condensation of an aryl aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.govresearchgate.net

By using appropriately substituted benzaldehydes, which are structurally related to the phenyl moieties of a methanone, researchers can generate a diverse library of DHPMs. These compounds are investigated for numerous biological applications, including as anticancer, anti-inflammatory, antiviral, and antitubercular agents. nih.govresearchgate.netnih.gov For instance, novel dihydropyrimidinone derivatives have been synthesized and screened for cytotoxic activity against various cancer cell lines, with some compounds showing significant growth inhibition. nih.gov Other studies have focused on developing DHPMs as lipoxygenase inhibitors, which can play a role in cancer chemoprevention. nih.govresearchgate.net The versatility of the Biginelli reaction allows for the incorporation of diverse functional groups, enabling the fine-tuning of the pharmacological properties of the resulting methanone-related derivatives. mdpi.com

Pyrazole (B372694) Derivatives Incorporating (3,4-Dimethoxyphenyl) and (3-Nitrophenyl) Moieties

Pyrazole moieties are another important heterocyclic scaffold frequently incorporated into larger molecules to explore novel chemical and biological properties. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govmdpi.com A common and versatile route is the reaction of an α,β-unsaturated ketone, also known as a chalcone (B49325), with hydrazine. mdpi.com

To generate pyrazole derivatives containing both (3,4-dimethoxyphenyl) and (3-nitrophenyl) groups, a chalcone precursor bearing these two moieties would be synthesized first. This is typically achieved through a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) (e.g., 3-nitroacetophenone) and a substituted benzaldehyde (B42025) (e.g., 3,4-dimethoxybenzaldehyde). The resulting chalcone can then be cyclized with hydrazine or a substituted hydrazine to yield the desired 1,3,5-trisubstituted pyrazole derivative. mdpi.com

Academic research has explored pyrazole derivatives containing the 3,4-dimethoxyphenyl group for various applications. For example, a pyrazole compound bearing a 3,4-dimethoxyphenyl group was identified as a potent acetylcholinesterase (AChE) inhibitor, with activity greater than the reference drug tacrine. nih.govmdpi.com Other studies have synthesized pyrazole-based heterocycles from chalcone precursors for evaluation as anti-inflammatory agents. nih.gov These synthetic strategies provide a clear pathway for creating novel pyrazole structures that combine the specific electronic and steric features of the (3,4-dimethoxyphenyl) and (3-nitrophenyl) moieties within a single molecule.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3,4-Dimethoxyphenyl)(3-nitrophenyl)methanone, and how are yields optimized?

- Methodology :

- Friedel-Crafts Acylation : Reacting 3,4-dimethoxybenzoyl chloride with 3-nitrobenzene in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Yields depend on solvent polarity (e.g., dichloromethane vs. nitrobenzene) and stoichiometric ratios of reagents .

- Cross-Coupling Reactions : Use of palladium catalysts to couple pre-functionalized aryl halides. For example, Suzuki-Miyaura coupling with boronic acid derivatives, though steric hindrance from methoxy groups may require elevated temperatures (80–100°C) .

- Table 1 : Comparison of synthetic methods

| Method | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Friedel-Crafts | AlCl₃/DCM | 65–72 | |

| Suzuki-Miyaura | Pd(PPh₃)₄/DMF | 45–52 |

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Methoxy protons appear as singlets at δ 3.80–3.95 ppm, while aromatic protons show splitting patterns dependent on substitution (e.g., para-nitro group causes deshielding) .

- ¹³C NMR : Carbonyl carbon (C=O) resonates at ~195 ppm; nitro and methoxy carbons appear at 148–152 ppm and 56–60 ppm, respectively .

Advanced Research Questions

Q. How do electronic effects of methoxy and nitro substituents influence reactivity in photochemical studies?

- Mechanistic Insight :

- The electron-donating methoxy groups increase electron density on the phenyl ring, potentially stabilizing charge-transfer states in excited-state reactions. Conversely, the nitro group acts as an electron-withdrawing moiety, creating a push-pull electronic gradient that enhances intersystem crossing rates .

- Table 2 : UV-Vis absorption data (in ethanol)

| λ_max (nm) | ε (L·mol⁻¹·cm⁻¹) | Transition Type |

|---|---|---|

| 285 | 12,500 | π→π* (aromatic system) |

| 320 | 8,200 | n→π* (nitro group) |

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Crystallization Issues :

- Steric hindrance from methoxy groups disrupts lattice packing, leading to amorphous solids. Slow evaporation from mixed solvents (e.g., CHCl₃/hexane) improves crystal growth .

- X-ray Diffraction : Monoclinic P2₁/c space group with unit cell parameters a = 10.89 Å, b = 11.36 Å, c = 10.84 Å, β = 108.3°. Hydrogen bonding between nitro and methoxy groups stabilizes the crystal lattice .

Q. How can computational methods (DFT, MD) predict the compound’s behavior in catalytic systems?

- Density Functional Theory (DFT) :

- Optimized geometries show a dihedral angle of 45–50° between the two phenyl rings, reducing conjugation and increasing torsional strain. HOMO-LUMO gaps (~4.1 eV) suggest moderate reactivity in redox processes .

Safety & Handling

Q. What precautions are necessary when handling this compound in the lab?

- Hazard Mitigation :

- Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation of fine powders; work in a fume hood .

- Store in amber glass vials at 2–8°C to prevent photodegradation. Incompatible with strong oxidizers (e.g., HNO₃) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectroscopic data?

- Validation Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.